[1-(2,2-Difluoroethyl)cyclobutyl]methanamine
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Overview
Description
[1-(2,2-Difluoroethyl)cyclobutyl]methanamine: is an organic compound with the molecular formula C7H13F2N This compound is characterized by the presence of a cyclobutyl ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide and a suitable nucleophile.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2-Difluoroethyl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in polar aprotic solvents.
Major Products:
Oxidation Products: Oxo derivatives, such as ketones or aldehydes.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Compounds with different substituents replacing the difluoroethyl group.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of difluoroethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- [1-(2,2-Difluoroethyl)cyclopropyl]methanamine
- [1-(2,2-Difluoroethyl)cyclopentyl]methanamine
- [1-(2,2-Difluoroethyl)cyclohexyl]methanamine
Comparison: Compared to its analogs, [1-(2,2-Difluoroethyl)cyclobutyl]methanamine exhibits unique properties due to the presence of the cyclobutyl ring. The ring strain and electronic effects imparted by the cyclobutyl group can influence the compound’s reactivity and binding interactions. This makes it distinct from other similar compounds with different ring sizes, such as cyclopropyl, cyclopentyl, or cyclohexyl derivatives.
Biological Activity
[1-(2,2-Difluoroethyl)cyclobutyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H12F2N
- Molecular Weight : 163.18 g/mol
- Structural Characteristics : The compound features a cyclobutyl ring substituted with a difluoroethyl group and an amine functional group. This unique structure may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Properties
Preliminary investigations have shown that the compound may possess anticancer activity. Cell line studies indicate that it could induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways or inhibition of cell proliferation.
Activity Type | Mechanism | Target Organisms/Cells |
---|---|---|
Antimicrobial | Enzyme inhibition | Various bacterial strains |
Anticancer | Induction of apoptosis | Cancer cell lines |
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
- Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
-
Anticancer Activity Investigation :
- In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7).
- The findings indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment.
-
Mechanistic Insights :
- A mechanistic study revealed that the compound activates caspase-3 pathways in cancer cells, leading to programmed cell death (apoptosis) .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-6(9)4-7(5-10)2-1-3-7/h6H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIUOFMVQIJUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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